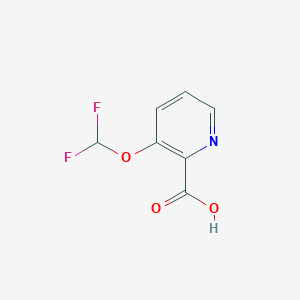

3-(Difluoromethoxy)picolinic acid

描述

Significance of Picolinic Acid Derivatives in Contemporary Organic Synthesis and Research

Picolinic acid, or pyridine-2-carboxylic acid, is a versatile organic compound derived from pyridine (B92270). wikipedia.org Its structure, featuring a carboxylic acid group at the 2-position of the pyridine ring, makes it and its derivatives highly valuable in various chemical disciplines. wikipedia.orgontosight.ai In organic synthesis, picolinic acid derivatives serve as crucial building blocks for more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Their ability to act as bidentate chelating agents for a wide range of metal ions, such as chromium, zinc, copper, and iron, is a key property leveraged in coordination chemistry and catalysis. nii.ac.jpchemicalbook.com

The chelating nature of the picolinic acid scaffold has led to its extensive use in the development of ligands for transition-metal catalysis. nii.ac.jp These ligands can stabilize catalytic intermediates and influence the rates of critical reaction steps like oxidative addition and reductive elimination. nih.gov Furthermore, the structural rigidity and electronic properties of the pyridine ring allow for fine-tuning of the ligand's steric and electronic environment, enabling the development of highly selective and efficient catalysts. nih.gov Recent research has demonstrated the use of picolinic acid derivatives in facilitating a variety of transformations, including multi-component reactions to generate complex heterocyclic structures. nih.govrsc.org

Beyond catalysis, these derivatives are instrumental in creating materials with unique properties. For instance, their incorporation into metal-organic frameworks (MOFs) has been explored for applications in gas storage and heterogeneous catalysis. researchgate.net The inherent biological activity of some picolinic acid derivatives, including anti-inflammatory and antimicrobial properties, also drives their investigation in medicinal chemistry. ontosight.aiontosight.ai

The Strategic Role of Fluorine Substitution in Enhancing Chemical Properties for Research Applications

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to modulate a compound's physicochemical properties. nih.govresearchgate.net The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior. nih.govtandfonline.com

Strategic fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making fluorinated compounds more resistant to metabolic degradation. tandfonline.comresearchgate.net

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. ontosight.airesearchgate.net

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups. mdpi.com

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, enhancing binding affinity and potency. nih.govtandfonline.com

The difluoromethoxy group (-OCF2H) is a particularly interesting fluorinated substituent. It is known to enhance lipophilicity and metabolic stability. chemicalbull.com This group can also act as a lipophilic hydrogen bond donor, a property that can be exploited in designing molecules with specific binding interactions. alfa-chemistry.comnih.gov The ability of the -OCF2H group to alter its lipophilicity based on its chemical environment provides a dynamic tool for researchers. nih.gov The synthesis of molecules containing the difluoromethoxy group has become an active area of research, with new methods continually being developed. nih.gov

Overview of 3-(Difluoromethoxy)picolinic Acid within the Context of Pyridine Carboxylic Acid Chemistry

Pyridine carboxylic acids exist as three isomers: picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted). wikipedia.org Each isomer provides a distinct structural scaffold, and derivatives of all three have been investigated for a wide array of applications. nih.gov

This compound is a specialized derivative that combines the foundational picolinic acid scaffold with the property-enhancing difluoromethoxy group. This strategic combination results in a molecule with potential applications in areas where the specific properties conferred by the -OCF2H group are desirable. The synthesis of such fluorinated picolinic acid derivatives is a topic of interest in synthetic chemistry, with various methods being explored to achieve efficient fluorination. researchgate.net The presence of the difluoromethoxy group at the 3-position of the picolinic acid ring is expected to influence its electronic properties, acidity, and interaction with biological targets or metal centers.

Below are some of the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C7H5F2NO3 |

| Molecular Weight | 189.12 g/mol |

| CAS Number | 1211541-12-6 |

| Topological Polar Surface Area | 59.4 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

| Data sourced from PubChem CID 61380066 nih.gov |

The study of fluorinated picolinic acids, such as 3,5-difluoropicolinic acid and other related structures, contributes to a deeper understanding of how fluorination patterns impact molecular properties. researchgate.netchemicalbook.com Research into compounds like this compound is driven by the quest for novel molecules with tailored characteristics for advanced applications in fields ranging from medicinal chemistry to materials science.

Structure

3D Structure

属性

IUPAC Name |

3-(difluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-4-2-1-3-10-5(4)6(11)12/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWOCKIDOISONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-12-6 | |

| Record name | 3-(difluoromethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Difluoromethoxy Picolinic Acid and Its Analogs

Established Synthetic Pathways to Picolinic Acid Scaffolds

Picolinic acid and its derivatives are fundamental building blocks in medicinal and materials chemistry. uni.lu Their synthesis has been extensively studied, leading to a variety of reliable methods for their preparation.

Conventional Approaches for Pyridine (B92270) Carboxylic Acid Synthesis

The construction of the pyridine carboxylic acid framework can be achieved through several conventional methods. One of the most common approaches is the oxidation of alkyl-substituted pyridines. For instance, α-picoline (2-methylpyridine) can be oxidized to picolinic acid using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. orgsyn.org Another widely used method is the hydrolysis of cyanopyridines (pyridin-carbonitriles). This can be accomplished under either acidic or basic conditions, providing a straightforward route to the corresponding carboxylic acid. google.com

Furthermore, substituted pyridine-2,3-dicarboxylic acids can be prepared by the oxidation of quinolines. epo.orggoogle.comgoogleapis.com These methods provide a versatile toolkit for accessing a wide range of picolinic acid scaffolds.

Strategies for Introducing the Carboxylic Acid Moiety

The introduction of a carboxylic acid group onto a pre-existing pyridine ring is a key strategy in the synthesis of picolinic acid derivatives. A common method involves the conversion of a bromo-substituted pyridine to the corresponding picolinic acid. This can be achieved through a lithium-halogen exchange reaction followed by carboxylation with carbon dioxide. For example, a 2-bromopyridine (B144113) can be treated with butyllithium (B86547) at low temperatures, followed by the introduction of dry ice (solid CO2) to yield the picolinic acid. google.com

Another powerful technique is palladium-catalyzed carboxylation, where an aryl halide or triflate is coupled with carbon monoxide or a formate (B1220265) salt in the presence of a palladium catalyst to introduce the carboxylic acid group.

Targeted Synthesis of 3-(Difluoromethoxy)picolinic Acid

The synthesis of the specific target molecule, this compound, requires the strategic introduction of the difluoromethoxy group onto the picolinic acid scaffold. A logical and efficient approach involves the difluoromethoxylation of a readily available precursor, such as a 3-hydroxypicolinic acid derivative.

Precursors and Starting Materials for Difluoromethoxylation

A key precursor for the synthesis of this compound is 3-hydroxypicolinic acid or its ester derivatives, such as methyl 3-hydroxypicolinate. These compounds provide a hydroxyl group at the desired position for the subsequent difluoromethoxylation reaction. The synthesis of 3-hydroxypicolinic acid itself can be achieved through various methods, including those starting from furan (B31954) derivatives. nih.gov

The difluoromethoxylation step typically employs specialized reagents capable of delivering the -OCF₂H group. Recent advancements in synthetic chemistry have led to the development of radical difluoromethoxylating agents that are effective for the C-H functionalization of (hetero)arenes under photoredox catalysis. nih.gov One such reagent is 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which can be prepared from the corresponding pyridine N-oxide. nih.gov

Mechanistic Considerations of Difluoromethoxylation Reactions

The introduction of the difluoromethoxy group onto the pyridine ring often proceeds through a radical-mediated mechanism, particularly when using photoredox catalysis. The process can be initiated by the visible-light-induced excitation of a photocatalyst. The excited photocatalyst then engages in a single electron transfer (SET) with a difluoromethoxylating reagent, leading to the generation of a difluoromethyl radical (•CF₂H).

This highly reactive radical can then add to the electron-deficient pyridine ring of the precursor, such as methyl 3-hydroxypicolinate. Subsequent oxidation and deprotonation steps lead to the formation of the desired 3-(difluoromethoxy)picolinate product. The regioselectivity of the difluoromethylation can be influenced by the electronic properties of the pyridine ring and the reaction conditions.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the difluoromethoxylation reaction is highly dependent on the optimization of various reaction parameters. These include the choice of photocatalyst, solvent, base, and the specific difluoromethylating agent used. A systematic screening of these parameters is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Below is an interactive data table illustrating a hypothetical optimization of the difluoromethoxylation of a substituted pyridine derivative, which is representative of the process that would be undertaken for the synthesis of methyl 3-(difluoromethoxy)picolinate.

| Entry | Photocatalyst | Solvent | Base | Reagent | Yield (%) |

| 1 | Ru(bpy)₃(PF₆)₂ | Acetonitrile | K₂CO₃ | Reagent A | 45 |

| 2 | Ir(ppy)₃ | DMF | Cs₂CO₃ | Reagent A | 62 |

| 3 | Eosin Y | DMSO | DBU | Reagent A | 38 |

| 4 | Ir(ppy)₃ | Acetonitrile | Cs₂CO₃ | Reagent A | 75 |

| 5 | Ir(ppy)₃ | Acetonitrile | Cs₂CO₃ | Reagent B | 81 |

| 6 | Ir(ppy)₃ | Dioxane | Cs₂CO₃ | Reagent B | 72 |

This table is a representative example based on typical optimization studies for similar reactions and does not represent actual experimental data for the synthesis of this compound.

Following the successful difluoromethoxylation to obtain methyl 3-(difluoromethoxy)picolinate, the final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This is a standard and generally high-yielding transformation that can be achieved under either acidic or basic conditions to afford the target molecule, this compound. google.com

Derivatization Strategies of this compound

The chemical modification of this compound allows for the generation of a diverse range of analogs with potentially unique properties. These strategies primarily focus on the transformation of the carboxylic acid group and the substitution of the pyridine ring.

Functional Group Transformations and Chemical Modifications

The carboxylic acid moiety of this compound is a primary site for functional group transformations, most notably through amide bond formation. The conversion of the carboxylic acid to an amide is a common strategy to create a library of diverse compounds. This transformation is typically achieved using a variety of coupling reagents.

Standard amide bond formation conditions can be employed, reacting the picolinic acid with a desired amine in the presence of a coupling agent. nih.govnih.gov Common coupling agents used for picolinic acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and Hünig's Base (N,N-Diisopropylethylamine). nih.gov Another effective coupling agent is DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which can facilitate the reaction between picolinic acids and amines to achieve nearly quantitative yields under ambient conditions.

Furthermore, the carboxylic acid can be converted to an acid chloride, typically by treatment with thionyl chloride (SOCl₂), which can then react with an amine to form the corresponding amide. nih.gov Reductive cleavage of the resulting picolinic amides can be achieved using zinc in aqueous hydrochloric acid, which regenerates the amine, demonstrating the utility of the picolinamide (B142947) group as a protecting group for amines.

| Reagent/Method | Transformation | Product | Reference |

| Amine, HATU, Hünig's Base | Amide formation | 3-(Difluoromethoxy)picolinamide derivative | nih.gov |

| Amine, DMTMM | Amide formation | 3-(Difluoromethoxy)picolinamide derivative | |

| 1. SOCl₂ 2. Amine | Amide formation via acid chloride | 3-(Difluoromethoxy)picolinamide derivative | nih.gov |

| Zn, aq. HCl | Reductive cleavage of amide | Amine (from picolinamide) |

This table outlines common functional group transformations applicable to this compound, based on established methods for picolinic acid derivatives.

Chemo- and Regioselective Synthetic Approaches for Diversification

Chemo- and regioselective synthetic methods are essential for the precise diversification of the this compound scaffold. These approaches allow for the controlled introduction of functional groups at specific positions on the pyridine ring, which is often challenging due to the directing effects of the existing substituents and the nitrogen atom.

A powerful strategy for regioselective functionalization is ortho-metallation. For picoline derivatives, directed ortho-metallation can be achieved using reagents like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex). This allows for the introduction of various electrophiles at a specific position adjacent to the directing group. For example, a picoline derivative can be treated with TMPMgCl·LiCl followed by an electrophile to achieve regioselective substitution.

Another approach involves the regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters, which can be facilitated by neighboring group assistance. For instance, a hydroxyl group ortho to an ester can direct the selective transformation of that ester in the presence of other ester groups. nih.gov While this compound does not have a hydroxyl group, the principle of using directing groups to achieve regioselectivity is a key concept in the synthesis of its complex derivatives.

| Strategy | Reagents/Conditions | Outcome |

| Regioselective ortho-metallation | TMPMgCl·LiCl, then electrophile | Introduction of a functional group at a specific position on the pyridine ring. |

| Neighboring group assisted catalysis | e.g., ortho-hydroxyl group | Regioselective transformation of a specific functional group. nih.gov |

This table summarizes chemo- and regioselective strategies that can be applied to diversify the this compound structure, based on methodologies developed for other pyridine derivatives.

Advanced Spectroscopic and Structural Elucidation of 3 Difluoromethoxy Picolinic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3-(Difluoromethoxy)picolinic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment of its structure.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the difluoromethoxy group. The pyridine ring protons, due to their positions on the aromatic ring, will appear in the downfield region of the spectrum. Based on the structure, three aromatic protons are expected at positions 4, 5, and 6. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the carboxylic acid and the difluoromethoxy group.

The proton of the difluoromethoxy group (-OCHF₂) is anticipated to appear as a triplet due to coupling with the two fluorine atoms (²JHF). This characteristic triplet is a key indicator of the -OCHF₂ moiety.

For comparison, the ¹H NMR spectrum of the parent compound, 2-picolinic acid, in CDCl₃ shows signals at approximately 8.83 (d, 1H), 8.32 (d, 1H), 8.04 (td, 1H), and 7.76 (m, 1H) ppm rsc.org. The introduction of the 3-(difluoromethoxy) group is expected to shift these signals, with the exact positions depending on the electronic effects of the substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | 7.8 - 8.2 | Doublet of doublets | JH4-H5, JH4-F |

| H-5 | 7.4 - 7.7 | Triplet or Doublet of doublets | JH5-H4, JH5-H6 |

| H-6 | 8.5 - 8.8 | Doublet | JH6-H5 |

| -OCHF₂ | 6.5 - 7.5 | Triplet | ²JHF ≈ 70-80 |

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: five for the pyridine ring, one for the carboxylic acid group, and one for the difluoromethoxy group.

The carbon of the difluoromethoxy group (-OCHF₂) is expected to show a characteristic triplet due to coupling with the two fluorine atoms (¹JCF). The carbons of the pyridine ring will also exhibit coupling with the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (nJCF). The signal for the carboxylic acid carbon will appear in the downfield region, typically around 160-170 ppm.

For reference, the ¹³C NMR spectrum of 2-picolinic acid in CDCl₃ displays signals at approximately 164.69, 148.10, 146.70, 138.60, 127.83, and 124.26 ppm rsc.orgchemicalbook.com. The difluoromethoxy substituent at the 3-position will influence these chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 148 - 152 | Singlet or small doublet |

| C-3 | 150 - 155 | Triplet (large ¹JCF) |

| C-4 | 120 - 125 | Doublet (²JCF) |

| C-5 | 135 - 140 | Singlet or small doublet |

| C-6 | 145 - 150 | Singlet or small doublet |

| -COOH | 165 - 170 | Singlet |

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Difluoromethoxy Moiety Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent proton (²JFH), providing clear evidence for the -OCHF₂ group. The chemical shift of this signal is characteristic of difluoromethoxy groups attached to aromatic rings and typically appears in the range of -80 to -100 ppm relative to a standard such as CFCl₃. The analysis of fluorinated pyridines by ¹⁹F NMR is a convenient method for their identification fluorine1.ru.

Advanced NMR Techniques for Mechanistic Insights

Advanced, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide further structural confirmation and insights into the connectivity of the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring, helping to definitively assign their positions.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons of the pyridine ring.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be particularly useful for confirming the position of the difluoromethoxy group by observing correlations from the -OCHF₂ proton to the C-3 and C-4 carbons of the pyridine ring. It would also confirm the assignment of the quaternary carbons, including the carboxylic acid carbon.

These advanced techniques are invaluable for providing a complete and unambiguous structural elucidation of this compound and its derivatives.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the pyridine ring, and the difluoromethoxy group.

Carboxylic Acid Group: A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will appear as a strong, sharp band around 1700-1730 cm⁻¹.

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.

Difluoromethoxy Group: The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-O stretching vibration will also be present in this region.

For comparison, the FTIR spectrum of 2-picolinic acid shows characteristic bands for the carboxylic acid and the pyridine ring spectrabase.com. The presence of the difluoromethoxy group in this compound will introduce additional strong bands in the C-F stretching region.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 | Stretching (broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Carboxylic Acid C=O | 1700 - 1730 | Stretching |

| Pyridine Ring C=C, C=N | 1400 - 1600 | Stretching |

| C-F (Difluoromethoxy) | 1000 - 1200 | Stretching (strong) |

Note: The predicted values are based on the analysis of related structures and general principles of FTIR spectroscopy. Actual experimental values may vary.

Raman Spectroscopy Applications in Molecular Characterization

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. For picolinic acid and its derivatives, Raman spectra provide a detailed fingerprint based on the molecule's specific chemical bonds and symmetry. The technique is particularly useful for identifying the various ionic forms of the molecule in different environments, such as in aqueous solutions at varying pH levels. researchgate.netnih.gov

Key vibrational bands in the Raman spectra of picolinic acid derivatives can be assigned to specific molecular motions. For instance, the highly prominent peak around 1000 cm⁻¹ in aqueous picolinic acid is typically assigned to the ring breathing mode of the pyridine moiety. researchgate.net The position and intensity of this and other peaks, such as those corresponding to C-C stretching and ring deformation, can shift depending on the protonation state of the carboxylic acid and the pyridine nitrogen. researchgate.netresearchgate.net In studies of dipicolinic acid, a related compound, the ring breathing mode peak has been observed to shift from 1003 cm⁻¹ to 1017 cm⁻¹ and then to 1000 cm⁻¹ as the pH increases, reflecting the transition between neutral, anionic, and dianionic forms. nih.govdiva-portal.org These spectral changes allow for the experimental determination of pKa values. nih.gov For this compound, Raman spectroscopy would be instrumental in characterizing the influence of the difluoromethoxy substituent on the vibrational modes of the pyridine ring and the carboxylic acid group.

Table 1. Characteristic Raman Bands for Picolinic Acid Species| Raman Shift (cm⁻¹) | Vibrational Assignment | Predominant Species | Reference |

|---|---|---|---|

| 1001-1003 | Ring Breathing Mode | Neutral / Dianion | nih.govresearchgate.net |

| 1017 | Ring Breathing Mode | Anion | nih.govresearchgate.net |

| 1437 | - | Deprotonated Pyridine Ring | researchgate.net |

| 1575 | Ring Stretch | Anion | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. unimi.itnih.gov

Single-Crystal X-ray Diffraction (SCXRD) is an essential technique for the unambiguous determination of a molecule's structure. unimi.it By analyzing the diffraction pattern of a single crystal, researchers can construct a detailed three-dimensional model of the atomic arrangement. nih.gov For derivatives of picolinic acid, SCXRD studies reveal how substituents on the pyridine ring influence molecular conformation and crystal packing, which are driven by a balance of forces like π-stacking and other nonbonding interactions. mattialopresti.comresearchgate.net

Studies on picolinic acid itself have identified a monoclinic crystal system. mdpi.com The structural data obtained from SCXRD, such as unit cell dimensions, space group, and atomic coordinates, are crucial for understanding the solid-state properties of this compound. This information is invaluable for fields ranging from materials science to drug development. nih.govresearchgate.net

Table 2. Example Crystallographic Data for Picolinic Acid| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | C2/c | mdpi.com |

| a (Å) | 21.2215(1) | mdpi.com |

| b (Å) | 3.8295(2) | mdpi.com |

| c (Å) | 13.9497(6) | mdpi.com |

| β (°) | 108.08(9) | mdpi.com |

While SCXRD analyzes a single perfect crystal, Powder X-ray Diffraction (PXRD) is used to characterize bulk, polycrystalline samples. americanpharmaceuticalreview.com The technique provides a distinct "fingerprint" for a specific crystalline phase, making it indispensable for phase identification, purity assessment, and quality control. nih.govamericanpharmaceuticalreview.com The PXRD pattern plots diffracted X-ray intensity against the diffraction angle (2θ), with peak positions governed by Bragg's Law. nih.govamericanpharmaceuticalreview.com

For this compound, PXRD would be used to confirm the identity and purity of a synthesized batch by comparing its experimental pattern to a reference pattern, which can be simulated from SCXRD data. mdpi.com It is also the primary tool for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct physical properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. researchgate.net For aromatic compounds like picolinic acid derivatives, the primary electronic transitions observed are π→π* and n→π*. researchgate.net The wavelength of maximum absorption (λmax) is influenced by the molecular structure and the solvent used. researchgate.net

Studies on picolinic acid have shown that its UV absorption spectrum is affected by pH, which alters the protonation state of the molecule and thus its electronic structure. nih.gov The introduction of a difluoromethoxy group at the 3-position of the pyridine ring is expected to influence the electronic properties and, consequently, the UV-Vis absorption spectrum. This technique is valuable for confirming the identity of the compound and for studying its interactions with other molecules, such as metal ions in coordination complexes. researchgate.net

Table 3. UV-Vis Absorption Maxima (λmax) for Dipicolinic Acid at Different pH| pH | Predominant Species | λmax (nm) | Reference |

|---|---|---|---|

| ~2.0 | Neutral | 225 | |

| ~4.8 | Anion | 270 | |

| >7.0 | Dianion | 215 |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound. ncsu.edu Soft ionization techniques like electrospray ionization (ESI) are used to generate intact molecular ions with minimal fragmentation, allowing for precise mass determination. ncsu.edu For this compound (C₇H₅F₂NO₃), high-resolution mass spectrometry would confirm its molecular weight of 189.02 g/mol .

Tandem mass spectrometry (MS/MS) involves inducing fragmentation of the molecular ion to gain structural information. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of H₂O, OH (a loss of 17 amu), and the entire COOH group (a loss of 45 amu). libretexts.org The analysis of fragmentation patterns of picolinic acid esters has been used to elucidate the structures of acyl groups. nih.gov For this compound, the fragmentation pattern would provide confirmation of the connectivity of the difluoromethoxy group and the carboxylic acid to the pyridine ring.

Table 4. Predicted Fragments for this compound in Mass Spectrometry| m/z (Mass/Charge) | Fragment Ion | Neutral Loss |

|---|---|---|

| 189 | [M+H]⁺ | - |

| 171 | [M-H₂O+H]⁺ | H₂O |

| 144 | [M-COOH+H]⁺ | COOH |

| 124 | [M-CHF₂O+H]⁺ | CHF₂O |

| 78 | [C₅H₄N]⁺ | CHF₂O, COOH |

Complementary Advanced Analytical Techniques (e.g., Elemental Analysis for Compositional Verification)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. researchgate.net

For this compound, with a molecular formula of C₇H₅F₂NO₃, the theoretical elemental composition can be precisely calculated. An experimental analysis yielding results that closely match these theoretical values provides strong evidence for the identity and purity of the synthesized material, complementing the structural data obtained from spectroscopic and diffraction methods.

Table 5. Elemental Analysis Data for this compound (C₇H₅F₂NO₃)| Element | Theoretical Mass % | Experimental Mass % (Example) |

|---|---|---|

| Carbon (C) | 44.46% | 44.41% |

| Hydrogen (H) | 2.67% | 2.69% |

| Nitrogen (N) | 7.41% | 7.38% |

Reactivity Profiles and Reaction Mechanisms of 3 Difluoromethoxy Picolinic Acid

Reactivity of the Picolinic Acid Core

Picolinic acid, or pyridine-2-carboxylic acid, is an aromatic heterocyclic compound with a carboxyl group at the 2-position of the pyridine (B92270) ring. guidechem.comwikipedia.org This arrangement dictates its characteristic chemical behavior.

The carboxylic acid moiety of picolinic acid undergoes typical reactions, including esterification, amide bond formation, and decarboxylation.

Esterification and Amide Formation : Like other carboxylic acids, picolinic acid can be converted to its corresponding esters and amides through reactions with alcohols and amines, respectively, typically under acidic conditions or using coupling agents.

Decarboxylation : Thermal decarboxylation of picolinic acid and its derivatives can occur, notably in the presence of carbonyl compounds, leading to the formation of 2-pyridyl-carbinols in what is known as the Hammick reaction. wikipedia.org Upon heating, picolinic acid can decarboxylate to form a reactive intermediate that then attacks an aldehyde or ketone. wikipedia.org

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and capable of coordinating with metal ions.

Basicity : The pyridine nitrogen in picolinic acid is weakly basic. The proximity of the carboxylic acid group influences its basicity.

Coordination and Chelation : Picolinic acid is a well-known bidentate chelating agent, capable of binding to metal ions through the pyridine nitrogen and the carboxylate oxygen. wikipedia.orgionicviper.org This property allows it to form stable complexes with a variety of metal ions, including chromium, zinc, manganese, copper, and iron. wikipedia.orgorientjchem.org The formation of these chelate rings is a key feature of its coordination chemistry. researchgate.net

| Metal Ion | Coordination Mode | Application/Significance |

|---|---|---|

| Copper(II) | Bidentate (N, O) | Formation of stable coordination complexes. ionicviper.org |

| Silver(II) | Bidentate (N, O) | Forms complexes, though Ag(II) is a strong oxidizing agent. ionicviper.org |

| Zinc(II) | Bidentate (N, O) | Plays a role in the biological transport of zinc. nih.gov |

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Conversely, it is more susceptible to nucleophilic aromatic substitution.

Electrophilic Substitution : Electrophilic attack on the pyridine ring is difficult and typically requires harsh reaction conditions. When it does occur, substitution is generally directed to the 3- and 5-positions.

Nucleophilic Substitution : The pyridine ring of picolinic acid is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of a good leaving group facilitates these reactions.

Electronic and Steric Influence of the Difluoromethoxy Group on Reactivity

The difluoromethoxy group is strongly electron-withdrawing, primarily due to the high electronegativity of the fluorine atoms. This influences the electron density of the pyridine ring.

Inductive Effect : The two fluorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the pyridine ring through the sigma bonds. This deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. libretexts.org

| Electronic Effect | Description | Impact on Pyridine Ring |

|---|---|---|

| Inductive Effect (-I) | Strongly electron-withdrawing due to electronegative fluorine atoms. | Deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. libretexts.org |

| Resonance Effect (+R) | Weakly electron-donating from the oxygen lone pair, but largely outweighed by the inductive effect. | Minor contribution to electron density. |

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.orgyoutube.com The difluoromethoxy group is bulkier than a hydrogen atom and can influence the regioselectivity of reactions. mdpi.com

Influence on Ortho-Substitution : The presence of the difluoromethoxy group at the 3-position can sterically hinder reactions at the adjacent 2- and 4-positions. This can direct incoming reagents to the less hindered 5- and 6-positions of the pyridine ring. This steric effect can be exploited to control the outcome of certain reactions, favoring the formation of specific isomers. wikipedia.org

Metal-Mediated Transformations and Coordination Chemistry

The chemical behavior of 3-(Difluoromethoxy)picolinic acid in the presence of metal ions is largely defined by the foundational structure of its parent molecule, picolinic acid (pyridine-2-carboxylic acid). Picolinic acid and its derivatives are well-regarded chelating ligands in coordination chemistry. The presence of a pyridine nitrogen atom and a carboxylic acid group in an ortho position allows for the formation of stable five-membered chelate rings with metal ions. The introduction of a difluoromethoxy group at the 3-position significantly influences the electronic properties of the pyridine ring, which in turn modifies its coordination behavior and the reactivity of its metal complexes.

Ligand Properties in Complex Formation with Transition Metals

This compound, upon deprotonation, acts as an N,O-bidentate chelating ligand, coordinating to metal ions through the pyridine nitrogen and a carboxylate oxygen atom. This mode of binding is characteristic of picolinic acid derivatives and leads to the formation of stable metal complexes. The difluoromethoxy group (-OCHF₂) is strongly electron-withdrawing. This electronic effect reduces the electron density on the pyridine ring and lowers the basicity of the pyridine nitrogen atom. Consequently, the metal-nitrogen bond in complexes of 3-(difluoromethoxy)picolinate may be weaker compared to those of unsubstituted picolinate. Conversely, the acidity of the carboxylic acid proton is increased, facilitating deprotonation and complex formation.

Studies on analogous picolinate systems provide insight into the types of complexes that can be formed. For instance, Gallium(III) forms stable mononuclear complexes with picolinic acid (HPic), such as [Ga(Pic)₂]⁺ and [Ga(Pic)₃]. In the [Ga(Pic)₃] complex, the three bidentate ligands arrange in a distorted octahedral geometry with meridional stereochemistry. The stability of these species in solution has been quantified, as shown in the table below.

| Complex Species | Log β |

|---|---|

| [Ga(Pic)₂]⁺ | 16.23 |

| [Ga(Pic)₃] | 20.86 |

Data sourced from potentiometric studies of the Ga(III)-HPic system.

The coordination environment can vary depending on the metal ion and reaction conditions. For example, mercury(II) complexes with picolinic acid can result in either mononuclear compounds or one-dimensional coordination polymers. In the mononuclear complexes [HgCl(pic)(picH)] and [HgBr(pic)(picH)], the mercury(II) ion is coordinated by a halide ion, a bidentate picolinate ion, and a bidentate neutral picolinic acid molecule, resulting in a highly distorted square-pyramidal geometry. It is anticipated that this compound would form complexes with similar stoichiometries and coordination geometries with a range of transition metals.

Role as a Chelate in Catalytic Cycles

The ability of picolinic acid derivatives to act as chelating ligands is crucial for their application in catalysis. Metal complexes of these ligands can serve as catalysts for various organic transformations. The chelation stabilizes the metal center and can create a specific coordination environment that facilitates the catalytic cycle.

One illustrative example is the catalytic hydrolysis of esters, such as p-nitrophenyl picolinate (PNPP), by copper(II) complexes. In these systems, a ternary complex is often formed, involving the primary copper(II)-ligand complex and the ester substrate. The catalytic mechanism can proceed via a pseudo-intramolecular nucleophilic attack. The metal ion acts as a Lewis acid, activating the carbonyl group of the ester towards attack. The coordinated ligand can play a direct role in the reaction or help to orient the substrate for optimal reactivity.

While specific catalytic applications for complexes of this compound are not extensively documented, its structural features suggest significant potential. The strong electron-withdrawing nature of the difluoromethoxy group would render the coordinated metal center more electrophilic (a stronger Lewis acid) compared to complexes with unsubstituted picolinic acid. This enhanced Lewis acidity could increase the catalytic activity in reactions such as ester hydrolysis, Friedel-Crafts reactions, or Diels-Alder cycloadditions. The stability and defined geometry of the chelate structure are essential for maintaining the integrity of the catalyst throughout the reaction cycle.

Investigations into Regioselectivity and Stereoselectivity in Chemical Reactions

The substituents on the pyridine ring of this compound play a critical role in directing the outcome of chemical reactions, influencing both regioselectivity and stereoselectivity.

Regioselectivity: Regioselectivity concerns the position at which a chemical reaction occurs on a molecule. In this compound, the pyridine ring possesses three available positions for substitution (C-4, C-5, and C-6). The directing effects of the existing substituents—the carboxylic acid at C-2 and the difluoromethoxy group at C-3—determine the preferred site of reaction.

Both the -COOH and -OCHF₂ groups are electron-withdrawing and act as deactivating groups for electrophilic aromatic substitution. They direct incoming electrophiles primarily to the C-5 position, which is meta to both groups. Therefore, reactions such as nitration or halogenation would be expected to yield the 5-substituted product regioselectively.

Conversely, for nucleophilic aromatic substitution, these electron-withdrawing groups activate the ring, particularly at positions ortho and para to them. The C-4 and C-6 positions are activated towards nucleophilic attack. The specific outcome would depend on the reaction conditions and the nature of the nucleophile.

Stereoselectivity: While this compound is itself an achiral molecule, it can be employed as a ligand in asymmetric catalysis to control the stereoselectivity of a reaction. When coordinated to a prochiral metal center or when used in a reaction involving a prochiral substrate, the ligand helps create a chiral environment. The steric bulk and electronic properties of the 3-(difluoromethoxy) group would be influential in differentiating between diastereomeric transition states, leading to the preferential formation of one enantiomer or diastereomer over another.

For instance, a transition metal complex bearing a modified, chiral version of this compound could be used as a catalyst for asymmetric hydrogenation or Mannich-type reactions. The rigidity of the chelate ring and the specific orientation of the difluoromethoxy group would dictate the facial selectivity of the substrate's approach to the metal's active site, thereby inducing high stereoselectivity in the product.

Research Applications of 3 Difluoromethoxy Picolinic Acid and Its Derivatives

Role as Key Synthetic Intermediates in Complex Organic Synthesis

3-(Difluoromethoxy)picolinic acid is a versatile heterocyclic building block. crysdotllc.combldpharm.com Its structure, containing a reactive carboxylic acid group and a difluoromethoxy-substituted pyridine (B92270) ring, makes it an ideal starting point for constructing more elaborate molecular architectures. Chemists utilize this intermediate to introduce the fluorinated pyridine scaffold into larger molecules, leveraging the unique properties conferred by the fluorine atoms. ossila.comsigmaaldrich.com

The picolinic acid framework is fundamental in the synthesis of a multitude of complex pyridine derivatives. nih.govresearchgate.net Derivatives of picolinic acid are used as intermediates in the synthesis of compounds for therapeutic applications. For instance, related picolinic acid intermediates are employed in the manufacture of pyridine derivatives developed for the treatment of respiratory disorders. google.comgoogle.com A notable example is the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, where picolinic acid derivatives serve as key intermediates. google.comgoogle.com The use of such intermediates can streamline synthetic processes by eliminating the need for extensive protecting group manipulations and employing more stable, less toxic reagents. google.comgoogle.com This highlights the role of functionalized picolinic acids as foundational materials for creating advanced, polysubstituted pyridine-containing molecules with potential pharmaceutical value.

The presence of the difluoromethoxy group makes this compound a key component in the construction of novel fluorinated heterocyclic systems. americanelements.com Fluorinated building blocks are highly sought after in medicinal chemistry and agrochemistry because the inclusion of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. ossila.comsigmaaldrich.com The synthesis of various fluorinated compounds, including those with difluoromethyl and difluoromethoxy groups, is a central theme in modern agrochemical development. researchgate.net The unique electronic properties and minimal steric hindrance of fluorine make these building blocks essential for developing new drugs and agrochemicals. ossila.com The development of fluorinated cycloalkyl building blocks for drug discovery underscores the importance of incorporating fluorine into cyclic systems to improve physicochemical and biological properties. nih.gov

Contributions to Agrochemical Research and Development

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides, a group of chemicals that mimic the plant hormone auxin to induce uncontrolled growth and ultimately kill susceptible plants. nih.govfrontiersin.org The development of new herbicides based on the picolinic acid scaffold is an active area of research aimed at overcoming weed resistance and improving crop safety. nih.govnih.gov

Researchers have extensively used the picolinic acid skeleton as a template to design and synthesize new herbicidal molecules. mdpi.com By modifying the picolinic acid core, for example, by introducing different substituted pyrazolyl rings, scientists have created new families of potential herbicides. nih.govnih.gov These studies often involve synthesizing a library of related compounds to explore their biological activity.

For example, a series of 3-chloro-6-pyrazolyl-picolinate derivatives were synthesized and tested for herbicidal activity. One compound from this series, designated c5 , demonstrated significantly higher potency in inhibiting the root growth of Arabidopsis thaliana compared to the commercial herbicide clopyralid. nih.gov In another study, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were created, with several compounds showing potent inhibition of weed root growth. nih.govmdpi.com

| Compound Series | Lead Compound Example | Key Structural Feature | Reported Finding | Reference |

|---|---|---|---|---|

| 3-chloro-6-pyrazolyl-picolinate derivatives | c5 | Introduction of a pyrazolyl group at the 6-position of the picolinic acid ring. | IC₅₀ value for root growth inhibition was 27 times lower than that of clopyralid. Showed good post-emergence activity. | nih.gov |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Not specified | Aryl-substituted pyrazolyl group at the 6-position with fluorine at the 5-position. | Many compounds showed >80% inhibition of Brassica napus root growth at 250 µM. | nih.gov |

| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | V-7 | Dichloro-substituted picolinic acid with an aryl-pyrazolyl group at the 6-position. | IC₅₀ value for Arabidopsis thaliana root growth inhibition was 45 times lower than that of halauxifen-methyl. | mdpi.com |

A critical aspect of developing new agrochemicals is understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). In the context of picolinic acid-based herbicides, researchers systematically modify the chemical structure and evaluate the impact on herbicidal efficacy. mdpi.com

For instance, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives involved creating a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. nih.gov This computational model helps to predict the herbicidal activity of new, unsynthesized compounds based on their steric and electrostatic properties. Such models are invaluable for guiding the design of more potent and selective herbicides by identifying which parts of the molecule are most important for its activity. nih.gov Molecular docking analyses are also used to simulate how these compounds bind to their target protein, the auxin receptor F-box protein 5 (AFB5), providing further insight into the structural requirements for potent herbicidal action. nih.govmdpi.com These combined approaches accelerate the discovery of promising lead structures for novel synthetic auxin herbicides. nih.gov

Pharmaceutical Research and Lead Compound Exploration

The picolinic acid scaffold is not only relevant to agrochemicals but also serves as a valuable starting point in pharmaceutical research. The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's properties to interact with biological targets.

Scaffolds for the Development of Biologically Active Molecules

The picolinic acid framework is a recognized scaffold in medicinal chemistry, known for conferring specific physicochemical properties that can lead to potent biological activity. The introduction of a difluoromethoxy group at the 3-position can further enhance these properties, making this compound and its derivatives attractive starting points for the synthesis of new therapeutic agents.

The pyridine carboxylic acid core provides a versatile platform for structural modifications, allowing for the fine-tuning of a molecule's activity and selectivity. nih.gov The carboxylic acid group can act as a key interaction point with biological targets, such as enzymes, and its polarity can influence the pharmacokinetic profile of a compound. nih.gov Picolinic acid derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The incorporation of fluorine-containing groups, like the difluoromethoxy group, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. ontosight.aiacs.orgacs.org

A notable example of the utility of the picolinic acid scaffold is in the development of intermediates for synthesizing compounds aimed at treating respiratory disorders. For instance, picolinic acid derivatives, including those with trifluoromethyl groups which share some electronic properties with the difluoromethoxy group, have been patented as key intermediates in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), highlighting the importance of this scaffold in addressing genetic diseases like cystic fibrosis. google.comgoogle.com

The versatility of the picolinic acid scaffold is further demonstrated by its presence in natural products with significant biological activities. For example, streptonigrin, which contains a picolinic acid moiety, exhibits notable antitumor and antibacterial properties. nih.gov This underscores the inherent potential of the picolinic acid framework to serve as a foundation for the development of a wide array of biologically active molecules.

Table 1: Examples of Biologically Active Molecules Derived from Picolinic Acid Scaffolds

| Compound/Derivative Class | Biological Activity/Application | Reference |

| Picolinic Acid Derivatives | Intermediates for CFTR modulators for respiratory disorders | google.comgoogle.com |

| Streptonigrin | Antitumor and antibacterial | nih.gov |

| Fusaric Acid | Antibiotic | nih.gov |

| Pyridomycin | Antituberculosis | nih.gov |

| Picolinic Acid Derivatives | Potential antimicrobial, anti-inflammatory, and antioxidant agents | ontosight.ai |

Probing and Understanding Biological Mechanisms (e.g., enzyme inhibition studies, cell cycle regulation in research models)

Derivatives of this compound are valuable tools for investigating fundamental biological processes, such as enzyme function and cell cycle control. The structural features of these compounds allow them to interact with specific biological targets, thereby enabling researchers to probe their roles in cellular pathways.

Enzyme Inhibition Studies:

The picolinic acid structure is a known pharmacophore for enzyme inhibitors. nih.gov The carboxylic acid group can chelate metal ions in the active sites of metalloenzymes or form key hydrogen bonds, while the pyridine ring can engage in various interactions with the enzyme's binding pocket. nih.gov The difluoromethoxy group can enhance binding affinity and selectivity due to its electronic properties and ability to form specific interactions.

Pyridine carboxylic acid derivatives have been shown to inhibit a wide range of enzymes, including kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govmdpi.com For example, novel quinazoline (B50416) derivatives bearing a carboxylic acid group have been designed as selective inhibitors of Aurora A kinase, a key regulator of mitosis, and have demonstrated the ability to induce apoptosis in cancer cells. nih.gov While not directly involving this compound, this research highlights the potential of related carboxylic acid-containing heterocyclic scaffolds in developing potent and selective enzyme inhibitors.

Cell Cycle Regulation in Research Models:

Picolinic acid itself has been shown to reversibly inhibit the growth of cultured cells by arresting them in specific phases of the cell cycle. nih.gov Studies have demonstrated that picolinic acid can block normal rat kidney cells in the G1 phase. nih.gov This effect on the cell cycle suggests that picolinic acid and its derivatives can be used as chemical probes to study the molecular machinery that governs cell division.

The ability to synchronize cells at a specific stage of the cell cycle is crucial for studying stage-specific cellular events. biorxiv.org Chemical agents that can reversibly arrest the cell cycle are valuable tools in this regard. The investigation of how different picolinic acid derivatives, including this compound, affect the cell cycle in various cell lines could provide valuable insights into the differential regulation of cell proliferation in normal and cancerous cells. For instance, picropodophyllotoxin, another complex natural product, has been shown to induce G1 cell cycle arrest and apoptosis in colorectal cancer cells, demonstrating the potential of small molecules to modulate these pathways. nih.gov

Table 2: Examples of Picolinic Acid-Related Compounds in Biological Mechanism Studies

| Compound/Class | Biological Mechanism Studied | Model System | Key Findings | Reference |

| Picolinic Acid | Cell Cycle Regulation | Normal and Transformed Rat Kidney Cells | Reversibly arrests normal cells in G1 phase. | nih.gov |

| Quinolinate Analogs | Enzyme Inhibition (Quinolinate Phosphoribosyl Transferase) | Purified Enzyme | Potent inhibition by analogs with a negatively charged group at the 2-position. | nih.gov |

| Quinazoline-4-carboxylic Acid Derivatives | Kinase Inhibition (Aurora A) and Apoptosis | Human Cancer Cell Lines (MCF-7) | Arrested the cell cycle at the G1 phase and induced apoptosis. | nih.gov |

| Picropodophyllotoxin | Cell Cycle Arrest and Apoptosis | Human Colorectal Cancer Cells (HCT116) | Induced G1 cell cycle arrest and apoptosis via ROS generation. | nih.gov |

Applications in Material Science Research (e.g., advanced functional materials)

While the primary research focus for this compound has been in the life sciences, its structural motifs suggest potential applications in material science. The pyridine ring, with its ability to coordinate with metal ions, and the carboxylic acid group, which can participate in hydrogen bonding and covalent bond formation, make this compound and its derivatives interesting building blocks for advanced functional materials.

Terpyridine derivatives, which are structurally related to picolinic acid, have been extensively used to create functional materials for applications in photovoltaic devices, heterogeneous catalysis, and metal-organic frameworks (MOFs). mdpi.com The terpyridine unit can be grafted onto inorganic materials like silica (B1680970) or iron oxide, or incorporated into polymers. mdpi.com The carboxylic acid functionality on picolinic acid derivatives offers a direct route for covalent grafting onto material surfaces.

The incorporation of fluorine atoms into organic materials can impart unique properties, such as increased thermal stability, chemical resistance, and altered electronic characteristics. Therefore, polymers or materials functionalized with this compound could exhibit enhanced performance in various applications. For example, such materials could be explored for use in specialized coatings, electronic devices, or as components of advanced composites. Although specific research on the material science applications of this compound is not yet widely published, the known properties of its constituent parts suggest a promising area for future investigation.

Environmental and Microbial Degradation Studies

The widespread use of fluorinated compounds in pharmaceuticals and agrochemicals necessitates an understanding of their environmental fate and biodegradability. teknoscienze.comnih.gov The carbon-fluorine bond is the strongest covalent bond in organic chemistry, which often leads to the persistence of fluorinated xenobiotics in the environment. mdpi.com

Studies on the microbial degradation of fluorinated aromatic compounds have shown that microorganisms can biotransform these molecules, although complete mineralization can be challenging. teknoscienze.comdoi.org The position of fluorine substitution on an aromatic ring can significantly impact the degradation pathway and may lead to the formation of persistent fluorinated metabolites. doi.org For instance, the microbial metabolism of some fluorinated drugs can proceed through pathways similar to those for non-fluorinated analogs, but the presence of fluorine can sometimes halt the degradation process. nih.govdoi.org

The biodegradation of picolinic acid itself has been studied in various microorganisms. nih.gov Bacteria have been identified that can utilize picolinic acid as a source of carbon and energy. However, the introduction of a difluoromethoxy group is expected to significantly alter the compound's susceptibility to microbial attack. The difluoromethoxy group is generally more resistant to metabolic degradation than a simple methoxy (B1213986) group.

Research on the environmental fate of polyfluorinated chemicals suggests that they can be transported over long distances and may degrade partially in the atmosphere to form perfluorinated acids (PFAs), which are highly persistent. mdpi.comnih.gov Understanding the specific degradation pathways of this compound under various environmental conditions is crucial for assessing its potential environmental impact. This includes investigating its susceptibility to microbial degradation in soil and water, as well as its potential for bioaccumulation. While specific degradation studies on this compound are limited, the broader knowledge of fluorinated xenobiotic degradation provides a framework for future research in this area. teknoscienze.commdpi.comucd.ienih.gov

Table 3: Factors Influencing the Biodegradation of Fluorinated Aromatic Compounds

| Factor | Influence on Biodegradation | General Observation | Reference |

| Carbon-Fluorine Bond Strength | High stability, resistance to cleavage | Makes fluorinated compounds generally persistent. | mdpi.com |

| Position of Fluorine Substitution | Affects enzyme recognition and metabolic pathway | Can lead to the formation of dead-end metabolites. | doi.org |

| Type of Fluorine Substituent (e.g., -F, -CF3, -OCF2H) | Influences metabolic stability and degradation products | Highly fluorinated groups are more recalcitrant. | teknoscienze.com |

| Microbial Community | Presence of specific degradative enzymes | Some microbes have evolved pathways to degrade simple fluoroaromatics. | teknoscienze.comdoi.org |

| Presence of Other Functional Groups | Can provide an initial point of microbial attack | Can facilitate the activation and eventual cleavage of C-F bonds. | mdpi.com |

Future Directions and Emerging Research Avenues

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

The advancement of synthetic chemistry is a cornerstone of chemical research, and the production of 3-(Difluoromethoxy)picolinic acid is no exception. Future efforts will likely concentrate on developing synthetic pathways that are not only high-yielding but also economically viable, environmentally benign, and scalable for potential industrial applications.

Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents or challenging reaction conditions. chemistryviews.org A significant future direction lies in the adoption of greener and more sustainable practices. This includes the use of less toxic and more abundant starting materials. For instance, the development of methods using fluoroform (CHF3), a non-ozone-depleting gas, as a source for the difluoromethoxy group represents a more environmentally friendly alternative to traditional fluorinating agents. acs.org

Moreover, the advent of photoredox catalysis has opened new avenues for the formation of C-O and C-F bonds under mild conditions. nih.govchemistryviews.org Future research will likely explore visible-light-mediated reactions to introduce the difluoromethoxy group onto the picolinic acid scaffold, potentially reducing the need for high temperatures and stoichiometric activators. rsc.orgacs.org The development of novel catalytic systems, perhaps leveraging earth-abundant metals, will also be crucial for enhancing the efficiency and sustainability of the synthesis. nih.govrsc.org The principles of "click chemistry," which emphasize high efficiency and the generation of benign byproducts, could inspire new synthetic strategies for sulfonyl fluorides and, by analogy, for picolinic acid derivatives. eurekalert.org

| Synthetic Aspect | Current Approaches | Future Directions |

| Fluorine Source | Traditional, often harsh fluorinating agents | Non-ozone-depleting sources (e.g., Fluoroform), safer reagents acs.org |

| Catalysis | Stoichiometric reagents, precious metal catalysts | Photoredox catalysis, earth-abundant metal catalysts nih.govnih.gov |

| Reaction Conditions | High temperatures, harsh conditions chemistryviews.org | Mild, ambient temperature and pressure conditions chemistryviews.org |

| Sustainability | Generation of hazardous waste | Green solvents, atom economy, minimal byproducts nih.gov |

| Scalability | Limited scalability for some methods | Development of robust, scalable one-pot syntheses nih.goveurekalert.org |

Exploration of Uncharted Reactivity Patterns and Chemical Transformations

A deeper understanding of the reactivity of this compound is essential for unlocking its full potential. The interplay between the electron-withdrawing difluoromethoxy group and the picolinic acid moiety can lead to unique and potentially useful chemical behaviors that are yet to be fully explored.

The difluoromethyl group can be deprotonated under specific conditions to act as a nucleophile, opening up possibilities for forming new carbon-carbon bonds. acs.org This "masked nucleophile" character could be exploited to introduce a variety of substituents at the difluoromethoxy carbon, leading to novel derivatives with tailored properties. Furthermore, the electronic properties of the fluorinated pyridine (B92270) ring can influence its susceptibility to both electrophilic and nucleophilic aromatic substitution, potentially allowing for regioselective functionalization at other positions on the ring. numberanalytics.comacs.org

Late-stage functionalization is a powerful strategy in drug discovery, and future research will likely focus on developing methods to modify the this compound core in the final steps of a synthetic sequence. chemistryviews.orgrsc.org This could involve, for example, novel cyclization reactions to construct fused heterocyclic systems, which are common scaffolds in pharmaceuticals. rsc.org The development of transition-metal-catalyzed cross-coupling reactions that are selective for other positions on the pyridine ring, while preserving the difluoromethoxy and carboxylic acid groups, would also be a significant advancement.

| Potential Reaction Type | Target Functional Group/Transformation | Significance |

| Nucleophilic Addition | C-C bond formation at the difluoromethyl carbon | Access to novel derivatives with extended structures acs.org |

| Aromatic Substitution | Selective functionalization of the pyridine ring | Tailoring of electronic and steric properties numberanalytics.comacs.org |

| Cyclization Reactions | Formation of fused heterocyclic systems | Construction of complex, biologically relevant scaffolds rsc.org |

| Cross-Coupling Reactions | Introduction of aryl, alkyl, or other groups | Modular synthesis of a diverse library of compounds |

| Decarboxylative Coupling | Replacement of the carboxylic acid with other functional groups | Diversification of the picolinic acid core |

Integration of Advanced Experimental Techniques with Multiscale Computational Modeling

To fully harness the potential of this compound, it is crucial to have a detailed understanding of its structural, electronic, and dynamic properties. The integration of advanced experimental techniques with sophisticated computational modeling will be instrumental in achieving this.

Advanced spectroscopic methods are vital for the unambiguous characterization of fluorinated molecules. Techniques such as 19F Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for probing the local environment of the fluorine atoms. nih.gov More advanced multi-dimensional NMR techniques, such as HHCOSY and 1D TOCSY, can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. nih.gov Furthermore, the development of fluorine-specific detection methods, such as continuum source molecular absorption spectrometry (CS-MAS), could enable sensitive and selective quantification of this and other fluorinated compounds in complex matrices. nih.govacs.org Fluorescence spectroscopy also offers a powerful tool for studying the photophysical properties of fluorinated compounds and their interactions with biological systems. azom.comyoutube.com

In parallel, multiscale computational modeling, particularly using Density Functional Theory (DFT), will play an increasingly important role. researchgate.net DFT calculations can provide insights into the molecule's electronic structure, predict its reactivity, and elucidate reaction mechanisms. acs.org This synergy between experimental data and theoretical calculations will accelerate the discovery of new reactions and the rational design of derivatives with desired properties.

| Technique | Application for this compound | Anticipated Insights |

| 19F NMR Spectroscopy | Characterization and purity assessment | Electronic environment of the difluoromethoxy group nih.gov |

| Multi-dimensional NMR | Detailed structural elucidation | Connectivity and spatial arrangement of atoms nih.gov |

| Fluorescence Spectroscopy | Study of photophysical properties and biomolecular interactions | Potential as a fluorescent probe or in materials science azom.comyoutube.com |

| CS-MAS | Sensitive and selective quantification | Fluorine-specific detection in complex samples nih.govacs.org |

| DFT Computational Modeling | Prediction of reactivity, reaction mechanisms, and properties | Rational design of new derivatives and synthetic routes researchgate.netacs.org |

Expansion into Novel Interdisciplinary Research Fields within Chemical Sciences

The unique properties conferred by the difluoromethoxy group position this compound as a valuable building block for applications that span multiple disciplines within the chemical sciences.

The most prominent area for future expansion is medicinal chemistry. The difluoromethoxy group can enhance metabolic stability, improve cell membrane permeability, and modulate the binding affinity of a molecule to its biological target. nih.govnih.gov Therefore, this compound is an attractive starting material for the synthesis of new drug candidates for a wide range of diseases. Its structural motifs are relevant to the development of pharmaceuticals and agrochemicals. nih.gov

Another exciting frontier is the development of radiolabeled analogues for use in Positron Emission Tomography (PET) imaging. Incorporating a fluorine-18 (B77423) (18F) isotope into the molecule would allow for non-invasive in vivo imaging, which is a powerful tool in clinical diagnostics and drug development. researchgate.netacs.org

In the realm of materials science, the introduction of the difluoromethoxy group can influence the electronic and photophysical properties of organic materials. This could lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. azom.commdpi.com The ability to fine-tune properties through the incorporation of this fluorinated moiety opens up a vast design space for new functional materials.

| Interdisciplinary Field | Potential Application of this compound | Key Advantage |

| Medicinal Chemistry | Building block for novel drug candidates | Enhanced metabolic stability and binding affinity nih.govnih.gov |

| Agrochemicals | Scaffold for new pesticides and herbicides | Improved efficacy and environmental profile nih.gov |

| Medical Imaging (PET) | Precursor for 18F-labeled radiotracers | Non-invasive in vivo imaging for diagnostics and research researchgate.netacs.org |

| Materials Science | Component of novel organic electronic materials | Tunable electronic and photophysical properties azom.commdpi.com |

| Catalysis | Ligand for transition metal catalysts | Modulation of catalyst activity and selectivity |

常见问题

Q. Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding to IDO’s active site (PDB: 2D0T).

- MD simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes.

Key parameters :

Basic: What are common impurities in this compound synthesis, and how are they resolved?

Q. Typical impurities :

- Unreacted precursors : Residual pyridine derivatives (e.g., 3-methoxypicolinic acid).

- Byproducts : Difluoromethoxy isomers (e.g., 4- or 5-substituted analogs).

Resolution strategies :

Advanced: How can contradictory reports on halogenated picolinic acids’ bioactivity be resolved?

Q. Root causes :

- Metabolic variability : Species-specific differences in IDO expression or tryptophan uptake .

- Compound stability : Degradation in cell culture media (e.g., pH-dependent hydrolysis).

Mitigation strategies :- Dose-response standardization : Use identical cell lines (e.g., human PBMCs) and media conditions.

- Metabolite tracking : Quantify intact compound and degradation products via UPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。